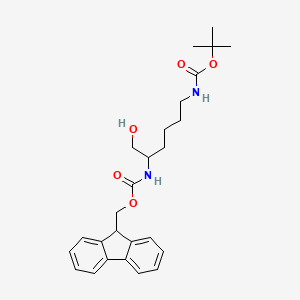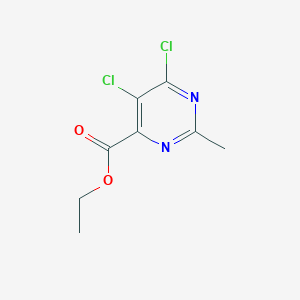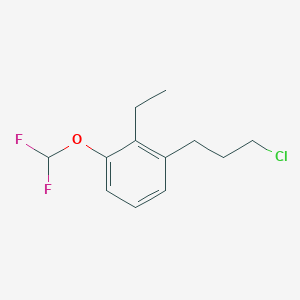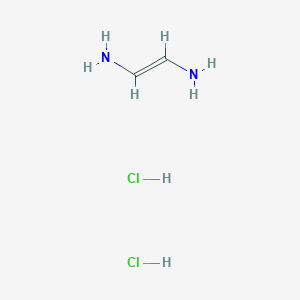
Fmoc-Lys(Boc)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(Boc)-ol, also known as N-α-Fmoc-N-ε-Boc-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in the field of peptide synthesis, particularly in the Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) method. The Fmoc group protects the amino group, while the Boc (tert-butyloxycarbonyl) group protects the side chain of lysine, allowing for selective deprotection and subsequent reactions.
準備方法
Synthetic Routes and Reaction Conditions
Fmoc-Lys(Boc)-ol is typically synthesized through a multi-step process involving the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Boc group. The synthesis begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) to protect the side chain, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Fmoc-Lys(Boc)-ol undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine (20-50%) in dimethylformamide (DMF) for Fmoc removal; TFA (95%) in dichloromethane (DCM) for Boc removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino groups, allowing for further coupling reactions to extend the peptide chain .
科学的研究の応用
Fmoc-Lys(Boc)-ol is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug Development: In the design and synthesis of peptide-based drugs and inhibitors.
Biomaterials: In the development of peptide-based hydrogels and scaffolds for tissue engineering and regenerative medicine.
Bioconjugation: In the modification of peptides and proteins for imaging, targeting, and delivery applications.
作用機序
The mechanism of action of Fmoc-Lys(Boc)-ol primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The Boc group protects the side chain amino group, allowing for selective reactions and modifications .
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-ol but with a carboxylic acid group instead of an alcohol group.
Fmoc-Lys(Me,Boc)-OH: A derivative with a methyl group on the lysine side chain.
Fmoc-Lys(Boc)-OMe: A methyl ester derivative of Fmoc-Lys(Boc)-OH .
Uniqueness
This compound is unique due to its specific protecting groups, which allow for selective deprotection and subsequent reactions. This makes it highly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required .
特性
IUPAC Name |
tert-butyl N-[5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCXWDXTZJRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)

![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)

